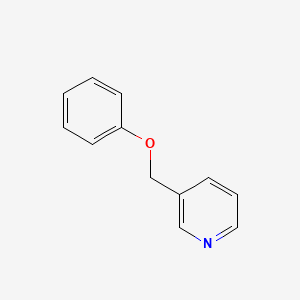

3-(phenoxymethyl)pyridine

概要

説明

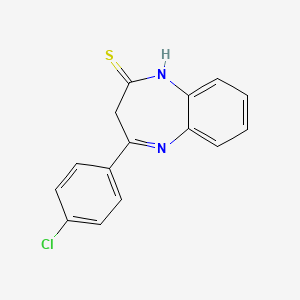

“3-(phenoxymethyl)pyridine” is a compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound, similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .

Synthesis Analysis

Pyridine synthesis often involves reactions with N-heterocycles . The synthesis of pyridines from acyclic precursors often uses cyclization reactions . The introduction of a heteroatom into the benzene ring makes more canonical structures possible in the resonance hybrid .Molecular Structure Analysis

The molecular structure of “3-(phenoxymethyl)pyridine” is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The structure is planar with bond angles of 120º .Chemical Reactions Analysis

Pyridine compounds have been found to undergo a variety of chemical reactions. For instance, pyridine prefers to produce HCN instead of NH3 in certain reaction pathways . A new catalytic method has been described that directly introduces a methyl group onto the aromatic ring .Physical And Chemical Properties Analysis

The physical properties of pyridines are the consequence of a stable, cyclic, 6- π-electron, π-deficient, aromatic structure containing a ring nitrogen atom . The ring nitrogen is more electronegative than the ring carbons, making the two-, four-, and six-ring carbons more electropositive than otherwise would be .科学的研究の応用

Chemical Synthesis

3-(Phenoxymethyl)pyridine is used in the field of chemical synthesis . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The utility of these compounds as precursors is emphasized in the synthesis of many heterocycles .

Life Science Research

This compound is used in life science research . Scientists in this field often use such compounds to understand biological processes and develop new therapeutic strategies .

Material Science Research

In material science research, 3-(Phenoxymethyl)pyridine is used to study and develop new materials . These materials can have a wide range of applications, from electronics to construction .

Chromatography

3-(Phenoxymethyl)pyridine is used in chromatography, a method used to separate mixtures . In this context, it can serve as a stationary phase or a mobile phase component .

Analytical Research

In analytical research, 3-(Phenoxymethyl)pyridine can be used as a reagent or a standard . It helps in the identification and quantification of other substances .

Medicinal Applications

Pyridine scaffolds, such as 3-(Phenoxymethyl)pyridine, have been detected in many relevant drug molecules . They have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .

Agrochemicals

Pyridine derivatives are used in the synthesis of agrochemicals . These compounds can help in the development of new pesticides, herbicides, and other agricultural chemicals .

Functional Materials

Pyridine derivatives are found in many functional materials . These materials have special physical or chemical properties that make them useful in various applications, such as electronics, photonics, and energy storage .

Safety and Hazards

将来の方向性

Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine, providing a great possibility for treatment . Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . This has generated interest among researchers in synthesizing a variety of pyridine derivatives .

特性

IUPAC Name |

3-(phenoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAMJXOIACKDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenoxymethyl)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)

![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)

![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide](/img/structure/B6429716.png)

![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)

![N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-3-carboxamide hydrochloride](/img/structure/B6429735.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6429772.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6429801.png)